molecular formula C7H12N2O2 B14516987 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- CAS No. 62626-30-6

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-

Cat. No.: B14516987
CAS No.: 62626-30-6
M. Wt: 156.18 g/mol
InChI Key: BBSCVKDCCXEZNY-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazines with carboxylic acids or their derivatives. For 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-, a common synthetic route might include:

    Step 1: Preparation of the acylhydrazine intermediate by reacting butylhydrazine with a suitable carboxylic acid derivative.

    Step 2: Cyclization of the acylhydrazine intermediate with a carboxylic acid or ester under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxadiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials, such as polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.

    Chemical Reactions: The oxadiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound of the oxadiazole family.

    3-Phenyl-1,2,4-oxadiazole: A similar compound with a phenyl group instead of a butyl group.

    3-Methyl-1,2,4-oxadiazole: A similar compound with a methyl group instead of a butyl group.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and methyl groups can affect the compound’s lipophilicity, stability, and interaction with biological targets.

Properties

CAS No.

62626-30-6

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-butyl-4-methyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-3-4-5-6-8-11-7(10)9(6)2/h3-5H2,1-2H3

InChI Key

BBSCVKDCCXEZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=O)N1C

Origin of Product

United States

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